4-n-Butylaniline--d4,ND2
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Overview
Description
4-n-Butylaniline–d4,ND2 is a deuterium-labeled compound, which means that some of the hydrogen atoms in the molecule have been replaced with deuterium. This compound is a derivative of 4-n-Butylaniline, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced with deuterium, and the amino group is replaced with a deuterated amino group (ND2). This labeling is useful in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Butylaniline–d4,ND2 typically involves the following steps:
Deuteration of Benzene Ring: The benzene ring of 4-n-Butylaniline is selectively deuterated at positions 2, 3, 5, and 6. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
Deuteration of Amino Group: The amino group is deuterated by treating 4-n-Butylaniline with deuterated ammonia (ND3) under appropriate conditions.
Industrial Production Methods
Industrial production of 4-n-Butylaniline–d4,ND2 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of 4-n-Butylaniline are subjected to deuteration using deuterium gas and catalysts in industrial reactors.
Purification: The deuterated product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired chemical purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
4-n-Butylaniline–d4,ND2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Nitro-4-n-Butylaniline–d4,ND2 or nitroso-4-n-Butylaniline–d4,ND2.
Reduction: 4-n-Butylaniline–d4,ND2.
Substitution: Halogenated or nitrated derivatives of 4-n-Butylaniline–d4,ND2.
Scientific Research Applications
4-n-Butylaniline–d4,ND2 is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: It is used in metabolic studies to trace the pathways of aniline derivatives in biological systems.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of aniline-based drugs.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-n-Butylaniline–d4,ND2 involves its interaction with molecular targets through its deuterated amino group and benzene ring. The deuterium atoms provide stability and resistance to metabolic degradation, making it useful in tracing studies. The compound can participate in various chemical reactions, and its deuterated nature allows for detailed analysis using spectroscopic techniques.
Comparison with Similar Compounds
Similar Compounds
4-n-Butylaniline: The non-deuterated version of the compound.
4-Methoxyaniline-2,3,5,6-d4: Another deuterated aniline derivative with a methoxy group.
4-Chlorobenzonitrile-d4: A deuterated compound with a chloro and nitrile group.
Uniqueness
4-n-Butylaniline–d4,ND2 is unique due to its specific deuteration pattern and the presence of a deuterated amino group. This makes it particularly useful in studies requiring high isotopic purity and stability, such as NMR spectroscopy and metabolic tracing.
Properties
CAS No. |
1219794-75-8 |
---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
155.274 |
IUPAC Name |
4-butyl-N,N,2,3,5,6-hexadeuterioaniline |
InChI |
InChI=1S/C10H15N/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4,11H2,1H3/i5D,6D,7D,8D/hD2 |
InChI Key |
OGIQUQKNJJTLSZ-JKSPZENDSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N |
Synonyms |
4-n-Butylaniline--d4,ND2 |
Origin of Product |
United States |
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